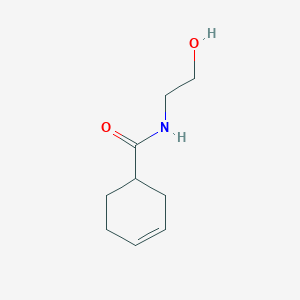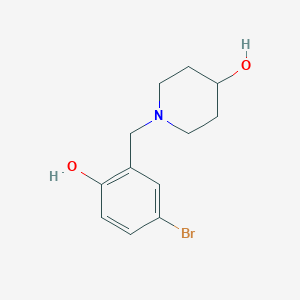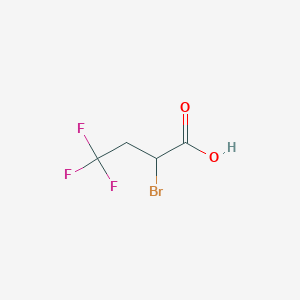
Ácido 2-bromo-4,4,4-trifluorobutanoico
Descripción general
Descripción
“2-Bromo-4,4,4-trifluorobutanoic acid” is a chemical compound with the CAS Number: 882050-69-3 . It has a molecular weight of 220.97 . The IUPAC name for this compound is also "2-bromo-4,4,4-trifluorobutanoic acid" .
Molecular Structure Analysis
The InChI code for “2-Bromo-4,4,4-trifluorobutanoic acid” is1S/C4H4BrF3O2/c5-2(3(9)10)1-4(6,7)8/h2H,1H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“2-Bromo-4,4,4-trifluorobutanoic acid” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Medicina
En el campo médico, el ácido 2-bromo-4,4,4-trifluorobutanoico se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Es particularmente valioso en la creación de nuevos productos farmacéuticos donde la introducción de un grupo trifluorometilo puede alterar significativamente la actividad biológica de un compuesto .
Agricultura
Este compuesto sirve como intermedio en la síntesis de agroquímicos. Su grupo trifluorometilo se encuentra a menudo en herbicidas y pesticidas, contribuyendo a la estabilidad y la eficacia de estos agentes .
Ciencia de materiales
El ácido 2-bromo-4,4,4-trifluorobutanoico se utiliza en la ciencia de materiales como precursor para la síntesis de polímeros y copolímeros. Sus propiedades únicas pueden impartir resistencia a los productos químicos y al calor cuando se incorporan a los materiales .
Ciencias ambientales
En las ciencias ambientales, el compuesto se utiliza en el estudio de diversos procesos de degradación. Su estabilidad en diferentes condiciones ambientales lo convierte en un candidato para estudios de impacto a largo plazo relacionados con la contaminación y su control .
Bioquímica
Los bioquímicos emplean el ácido 2-bromo-4,4,4-trifluorobutanoico en proteómica y enzimología como modificador de aminoácidos. Esta modificación puede ayudar a comprender la estructura y la función de las proteínas .
Farmacología
El papel del compuesto en farmacología es significativo debido a su potencial en el diseño y desarrollo de fármacos. Se puede utilizar para modificar los farmacóforos, alterando así las interacciones fármaco-receptor para mejorar la eficacia o reducir los efectos secundarios .
Química analítica
Los químicos analíticos utilizan el ácido 2-bromo-4,4,4-trifluorobutanoico como estándar o reactivo en cromatografía y espectrometría de masas. Ayuda en la cuantificación y calificación de mezclas complejas .
Química sintética
Finalmente, en química sintética, este compuesto es un reactivo versátil que se utiliza en diversas reacciones de síntesis orgánica, incluida la halogenación, la esterificación y como fuente del grupo trifluorometilo, que es crucial para crear compuestos con las propiedades deseadas .
Safety and Hazards
The safety information for “2-Bromo-4,4,4-trifluorobutanoic acid” indicates that it is dangerous . It has hazard statements H227, H302, H314, and H335 . These statements correspond to the following hazards: Combustible liquid, Harmful if swallowed, Causes severe skin burns and eye damage, and May cause respiratory irritation .
Mecanismo De Acción
Target of Action
Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which could potentially be synthesized from this compound, are in great demand as bioisosteres of leucine moiety in drug design .
Mode of Action
It’s known that the compound can be used in the suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s worth noting that the compound can be involved in the suzuki–miyaura coupling, which is a key reaction in organic chemistry .
Result of Action
It’s known that the compound can be used in the suzuki–miyaura coupling, which is a key reaction in organic chemistry .
Action Environment
It’s worth noting that the compound should be stored at a temperature of 4 degrees celsius for optimal stability .
Análisis Bioquímico
Biochemical Properties
2-Bromo-4,4,4-trifluorobutanoic acid plays a role in various biochemical reactions, primarily due to its ability to act as an electrophile. This compound can interact with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it may form covalent bonds with amino acid residues such as cysteine, serine, or lysine in enzyme active sites, potentially leading to enzyme inhibition or modification of protein function . The trifluoromethyl group can also enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.
Cellular Effects
The effects of 2-Bromo-4,4,4-trifluorobutanoic acid on cells can vary depending on the cell type and concentration used. This compound can influence cell function by modifying enzyme activity, altering cell signaling pathways, and affecting gene expression. For example, it may inhibit key metabolic enzymes, leading to disruptions in cellular metabolism . Additionally, 2-Bromo-4,4,4-trifluorobutanoic acid can impact cell signaling pathways by covalently modifying signaling proteins, thereby altering their activity and downstream effects .
Molecular Mechanism
At the molecular level, 2-Bromo-4,4,4-trifluorobutanoic acid exerts its effects through covalent binding interactions with biomolecules. The bromine atom in the compound can form a covalent bond with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This covalent modification can result in changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, the trifluoromethyl group can influence the compound’s binding affinity and specificity for target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4,4,4-trifluorobutanoic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to 2-Bromo-4,4,4-trifluorobutanoic acid in in vitro or in vivo studies may lead to cumulative effects on cellular function, including persistent enzyme inhibition or alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-4,4,4-trifluorobutanoic acid in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage, organ toxicity, or systemic effects . Threshold effects may be observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
2-Bromo-4,4,4-trifluorobutanoic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, potentially causing oxidative stress or other metabolic disruptions. The presence of the trifluoromethyl group can also affect the compound’s metabolic stability and clearance .
Transport and Distribution
Within cells and tissues, 2-Bromo-4,4,4-trifluorobutanoic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in hydrophobic regions . Specific transporters may facilitate its uptake into cells, while binding proteins can influence its localization and accumulation within cellular compartments .
Subcellular Localization
The subcellular localization of 2-Bromo-4,4,4-trifluorobutanoic acid can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects . The localization of 2-Bromo-4,4,4-trifluorobutanoic acid can also influence its stability and degradation within the cell .
Propiedades
IUPAC Name |
2-bromo-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF3O2/c5-2(3(9)10)1-4(6,7)8/h2H,1H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKHEOCYZLWSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660327 | |
| Record name | 2-Bromo-4,4,4-trifluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882050-69-3 | |
| Record name | 2-Bromo-4,4,4-trifluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



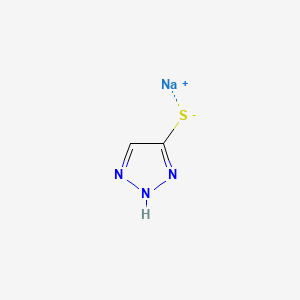
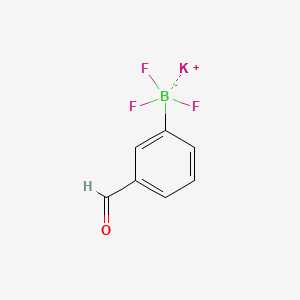

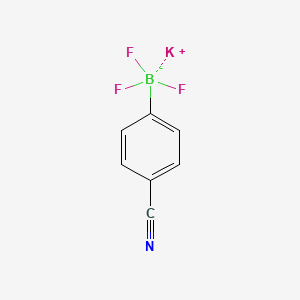
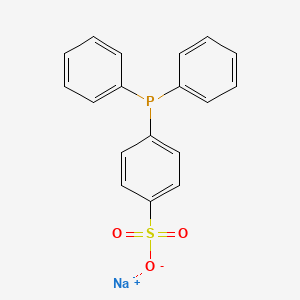
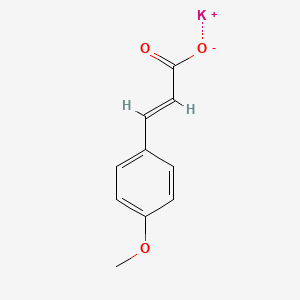
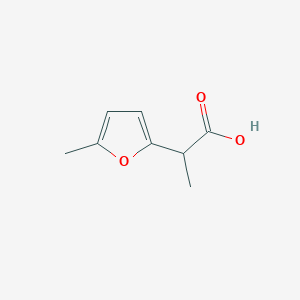
![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371549.png)

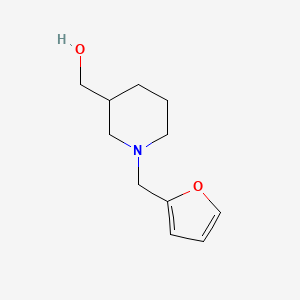
![{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1371553.png)
